4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Catalog No.
S988010
CAS No.
945376-95-4
M.F
C12H8BrN3O
M. Wt
290.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

CAS Number

945376-95-4

Product Name

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

IUPAC Name

4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

InChI

InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H

InChI Key

XBHIAJWNXVJSAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a chemical compound characterized by its unique structure, which includes a brominated pyrazolo[1,5-a]pyrimidine moiety attached to a phenolic group. The molecular formula for this compound is C₁₂H₈BrN₃O, and it has a molecular weight of approximately 290.12 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development .

Typical of heterocyclic compounds, including:

  • Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of new derivatives.
  • Coupling reactions: It can undergo coupling reactions with other aryl or heteroaryl compounds, often facilitated by catalysts such as palladium complexes.
  • Hydroxylation: The phenolic group may undergo further functionalization, impacting its biological properties.

These reactions are crucial for synthesizing derivatives with enhanced or altered biological activities.

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol exhibits significant biological activities, primarily as an inhibitor of various kinases. Its structural similarity to known kinase inhibitors positions it as a potential candidate for developing therapeutics against diseases such as cancer. Research indicates that compounds with similar structures have shown promising results in inhibiting targets like BCR-ABL kinase, which is implicated in chronic myeloid leukemia .

The synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol can be achieved through several methods:

  • Microwave-assisted synthesis: This method allows for rapid heating and reaction completion while maintaining high yields. A typical reaction involves the coupling of 3-bromopyrazolo[1,5-a]pyrimidine with phenolic compounds in the presence of a base and a palladium catalyst.
  • Conventional heating: Traditional heating methods can also be employed but may require longer reaction times and lower yields compared to microwave-assisted techniques.
  • One-pot reactions: These are advantageous for synthesizing multiple components simultaneously, streamlining the process and reducing purification steps.

These methods highlight the versatility and efficiency in synthesizing this compound for further research and application.

The primary applications of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol include:

  • Drug development: Its potential as a kinase inhibitor makes it valuable in developing treatments for various cancers.
  • Research tool: It serves as a scaffold for synthesizing other biologically active compounds.
  • Material science: The compound's unique properties may allow its use in creating advanced materials or catalysts.

Interaction studies involving 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol focus on its binding affinity to specific kinases and other proteins. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess binding interactions quantitatively.

Several compounds share structural similarities with 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine216661-72-20.82Contains a methoxy group enhancing solubility
3-Phenylpyrazolo[1,5-a]pyrimidine394208-27-60.73Lacks the bromine substituent
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine1036762-04-50.69Fluorinated variant with different electronic properties
3-Bromopyrazolo[1,5-a]pyrimidine55405-67-90.70Simplified structure focusing on pyrazole core
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate1823420-32-10.70Carboxylate group introduces additional reactivity

These comparisons illustrate how variations in substituents can significantly affect the properties and potential applications of these compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.98507 g/mol

Monoisotopic Mass

288.98507 g/mol

Heavy Atom Count

17

UNII

ZJZ4WL9NUS

Dates

Modify: 2023-08-16

Explore Compound Types